4-Cyclohexylbutyric acid
Overview
Description
4-Cyclohexylbutyric acid is an organic compound with the molecular formula C10H18O2. It is a white or colorless to light yellow crystalline solid with a melting point of 30-32°C . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Biochemical Analysis
Biochemical Properties
It has been used in the production of polyhydroxyalkanoates (PHAs), a type of biodegradable plastic . This suggests that it may interact with enzymes and other biomolecules involved in the biosynthesis of PHAs.
Cellular Effects
Given its role in the production of PHAs , it may influence cellular metabolism and gene expression related to PHA biosynthesis.
Molecular Mechanism
It is likely to be involved in the metabolic pathways leading to the production of PHAs .
Metabolic Pathways
4-Cyclohexylbutyric acid is likely involved in the metabolic pathways leading to the production of PHAs
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclohexylbutyric acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl 4-bromobutyrate, followed by hydrolysis of the resulting ester . Another method involves the hydrogenation of 4-cyclohexylbutyronitrile using a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 4-cyclohexylbutyronitrile. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylbutyric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-cyclohexylbutanoic acid.
Reduction: Reduction of this compound can yield 4-cyclohexylbutanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Cyclohexylbutanoic acid.
Reduction: 4-Cyclohexylbutanol.
Substitution: Halogenated derivatives such as 4-cyclohexylbutyl chloride.
Scientific Research Applications
4-Cyclohexylbutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been used in the growth of Arthrobacter sp.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Cyclohexylbutyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form various intermediates that participate in metabolic pathways . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to influence the production of polyhydroxyalkanoates in certain bacterial strains .
Comparison with Similar Compounds
4-Cyclohexylbutyric acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Similar in structure but with a shorter carbon chain.
Cyclohexanepentanoic acid: Similar in structure but with a longer carbon chain.
4-Phenylbutyric acid: Similar in structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness: this compound is unique due to its specific cyclohexyl group attached to a butyric acid backbone, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
4-cyclohexylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZMNGNFERVGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2218-80-6 (copper salt), 35542-88-2 (manganese salt), 38582-17-1 (cobalt salt), 38582-18-2 (zinc salt), 3906-55-6 (nickel salt), 55700-14-6 (cadmium salt), 61886-29-1 (hydrochloride salt), 62637-99-4 (lead salt), 62638-00-0 (lithium salt), 62638-02-2 (mercury salt), 62638-03-3 (potassium salt), 62638-04-4 (silver salt), 62638-05-5 (strontium salt), 62669-64-1 (magnesium salt), 62669-65-2 (barium salt) | |
Record name | Cyclohexanebutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2063472 | |
Record name | Cyclohexanebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4441-63-8 | |
Record name | Cyclohexanebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4441-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanebutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanebutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclohexanebutyric acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2158 | |
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Record name | Cyclohexanebutanoic acid | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CYCLOHEXYLBUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32WI1J2ZOS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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